molecular formula C14H11ClN2O2S B3224061 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-methyl-1-(phenylsulfonyl)- CAS No. 1227266-96-7

1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-methyl-1-(phenylsulfonyl)-

Cat. No.: B3224061
CAS No.: 1227266-96-7
M. Wt: 306.8 g/mol
InChI Key: KFDHRTJCDCLMGU-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-methyl-1-(phenylsulfonyl)- is a chemical compound with the molecular formula C14H11ClN2O2S. It is a derivative of 1H-pyrrolo[2,3-b]pyridine, featuring a chlorine atom at the 6th position, a methyl group at the 2nd position, and a phenylsulfonyl group at the 1st position. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 1H-pyrrolo[2,3-b]pyridine as the core structure[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....

  • Methylation: The addition of the methyl group at the 2nd position is often performed using methylating agents like methyl iodide (CH3I) or dimethyl sulfate (DMS).

  • Sulfonylation: The phenylsulfonyl group at the 1st position is introduced using phenylsulfonyl chloride (C6H5SO2Cl) in the presence of a base such as triethylamine (Et3N).

Industrial Production Methods: The industrial production of this compound involves scaling up the synthetic routes mentioned above, ensuring efficient and cost-effective processes. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques to achieve high purity and yield.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Substitution reactions are common, where the chlorine or methyl groups can be replaced by other functional groups using nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, aqueous conditions.

  • Reduction: LiAlH4, H2, Pd/C catalyst.

  • Substitution: Various nucleophiles/electrophiles, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction: Reduced derivatives, often resulting in the removal of the chlorine or methyl groups.

  • Substitution: Substituted derivatives with different functional groups replacing the original chlorine or methyl groups.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been investigated for its biological activities, such as inhibiting fibroblast growth factor receptors (FGFRs), which are involved in cancer progression[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....

  • Medicine: Its derivatives have shown promise as potential therapeutic agents for treating various diseases, including cancer[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....

  • Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound can bind to and inhibit FGFRs, which play a crucial role in cell growth and differentiation[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....

  • Pathways Involved: By inhibiting FGFRs, the compound can disrupt signaling pathways that are essential for tumor growth and survival, making it a potential candidate for cancer therapy[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....

Comparison with Similar Compounds

  • 1H-Pyrrolo[2,3-b]pyridine: The parent compound without the chlorine, methyl, or phenylsulfonyl groups.

  • 6-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine: The compound without the phenylsulfonyl group.

  • 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: The compound without the chlorine and methyl groups.

Uniqueness: 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-methyl-1-(phenylsulfonyl)- stands out due to its combination of functional groups, which contribute to its unique chemical and biological properties

Properties

IUPAC Name

1-(benzenesulfonyl)-6-chloro-2-methylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S/c1-10-9-11-7-8-13(15)16-14(11)17(10)20(18,19)12-5-3-2-4-6-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDHRTJCDCLMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401178773
Record name 6-Chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401178773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227266-96-7
Record name 6-Chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227266-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401178773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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